molecular formula C19H17NO3S B2460669 N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide CAS No. 344273-96-7

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide

Cat. No.: B2460669
CAS No.: 344273-96-7
M. Wt: 339.41
InChI Key: SKPLJKVGLFKXEK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide is a synthetic aromatic carboxamide compound characterized by a benzene core substituted with a 2-thienyl group at the 4-position and a carboxamide group linked to a 2,5-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-22-15-9-10-17(23-2)16(12-15)20-19(21)14-7-5-13(6-8-14)18-4-3-11-24-18/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLJKVGLFKXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target compound can be dissected into two primary components:

  • 4-(2-Thienyl)benzoyl chloride : Derived from 4-(2-thienyl)benzoic acid.
  • 2,5-Dimethoxyaniline : A commercially available aromatic amine.

The amide bond formation between these fragments represents the final synthetic step. The 4-(2-thienyl)benzoic acid intermediate is typically synthesized via cross-coupling reactions, leveraging modern organometallic methodologies.

Synthesis of 4-(2-Thienyl)benzoic Acid

Suzuki-Miyaura Cross-Coupling

The most reliable method for introducing the thienyl group involves palladium-catalyzed coupling between 4-bromobenzoic acid and 2-thienylboronic acid:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80–100°C, 12–24 h
  • Yield: 70–85%

Mechanistic Insight : Oxidative addition of Pd(0) to the C–Br bond precedes transmetallation with the boronic acid. Reductive elimination forms the C–C bond, yielding the biaryl system. Electron-deficient aryl bromides enhance reaction rates.

Alternative Methods

  • Ullmann Coupling : Copper-mediated coupling of 4-iodobenzoic acid with 2-bromothiophene. Lower yields (50–60%) due to competitive homocoupling.
  • Direct C–H Arylation : Palladium-catalyzed coupling of benzoic acid with thiophene using directing groups (e.g., –COOH). Limited applicability due to regioselectivity challenges.

Amide Bond Formation

Acid Chloride Route

Activation of 4-(2-thienyl)benzoic acid to its acid chloride followed by reaction with 2,5-dimethoxyaniline:

Step 1: Acid Chloride Synthesis

  • Reagent: SOCl₂ (excess)
  • Conditions: Reflux, 4–6 h
  • Quenching: Removal of excess SOCl₂ under vacuum.

Step 2: Amidation

  • Solvent: Dry THF or DCM
  • Base: Et₃N (2 equiv)
  • Temperature: 0°C to RT, 12 h
  • Yield: 75–90%

Advantages : High atom economy and scalability.

Coupling Reagent-Assisted Synthesis

Use of carbodiimides (e.g., EDCl) avoids handling corrosive acid chlorides:

  • Reagents: EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Solvent: DMF
  • Temperature: RT, 24 h
  • Yield: 65–80%

Limitations : Requires purification to remove urea byproducts.

One-Pot Sequential Methodology

A streamlined approach combines Suzuki coupling and amidation in a single flask:

  • Suzuki Coupling : As described in Section 2.1.
  • In Situ Acid Activation : Addition of SOCl₂ to the reaction mixture post-coupling.
  • Amine Introduction : Direct addition of 2,5-dimethoxyaniline and base.

Yield : 60–70% overall.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric Hindrance : Bulky methoxy groups on the aniline slow nucleophilic attack during amidation. Elevated temperatures (50°C) improve kinetics but risk decomposition.
  • Electron Effects : Electron-rich thienyl groups may deactivate the benzoyl chloride, necessitating excess amine (1.5 equiv).

Green Chemistry Considerations

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.
  • Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles, lowering costs.

Structural Characterization and Purity

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 3.6 Hz, 1H, Thienyl–H), 7.20–7.15 (m, 3H, Ar–H), 6.90 (d, J = 8.8 Hz, 1H, OMe–Ar–H), 3.85 (s, 3H, OMe), 3.79 (s, 3H, OMe).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Suzuki vs. Ullmann Coupling : Despite higher catalyst costs, Suzuki coupling offers superior yields and fewer byproducts, justifying its use at scale.
  • Amidation Route : Acid chloride method is preferred for throughput, though coupling reagents reduce safety risks.

Regulatory Compliance

  • Residual Palladium : Must be <10 ppm per ICH Q3D guidelines. Treatment with trimercaptotriazine resin achieves <5 ppm.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amidation using Ru(bpy)₃²⁺ enables room-temperature reactions with 50% reduced energy input.

Biocatalytic Approaches

Lipase-catalyzed amidation in aqueous media achieves 60% yield, though substrate solubility limits broad application.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Cosmetic Colorants

Several carboxamide-based azo dyes share structural motifs with the target compound. For example:

  • 4-[(2,5-Dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 6410-40-8): Key Differences: Replaces the benzene ring with a naphthalene system and introduces an azo (-N=N-), hydroxyl (-OH), and dichlorophenyl group. Regulatory Status: Listed under EU restrictions (IV/1) for cosmetic use.
  • N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide (CAS 6471-51-8):
    • Key Differences : Features chloro and methyl substituents instead of methoxy groups, enhancing lipophilicity but reducing solubility.
    • Function : Cosmetic colorant (CI 12420), highlighting the role of halogenation in tuning color intensity.
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Functional Groups Application
N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide Benzene 2,5-dimethoxyphenyl, 2-thienyl Carboxamide Not reported
4-[(2,5-Dichlorophenyl)azo]-N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene Azo, dichlorophenyl, hydroxyl Azo, carboxamide Cosmetic colorant
N-(4-Chloro-2-methylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide Naphthalene Azo, chloro, methyl Azo, carboxamide Cosmetic colorant

Analogues with Azo and Methoxy Modifications

  • N-(2,5-Dimethoxyphenyl)-4-((2-ethylphenyl)azo)-3-hydroxy-2-naphthalenecarboxamide (CAS 67875-01-8):
    • Key Differences : Incorporates a naphthalene backbone and an ethyl-substituted azo group.
    • Implications : The ethyl group may enhance steric hindrance, reducing aggregation in solution compared to the thienyl variant.

Thiophene-Containing Analogues

However, thiophene-containing carboxamides like 5-(4-Ethoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide (CAS 898515-12-3) demonstrate that thiophene-like heterocycles can influence electronic properties (e.g., conjugation length, redox activity).

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C19H17NO3S
  • Molecular Weight : 339.41 g/mol
  • CAS Number : Not specified in the search results.

The compound features a dimethoxyphenyl group and a thienyl moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways, potentially leading to altered cellular responses. For instance, it has been suggested that similar compounds can modulate the activity of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes and cancer progression .
  • Receptor Interaction : It may also bind to various receptors, influencing their signaling pathways. This interaction could be crucial for therapeutic effects, particularly in cancer treatment where modulation of apoptosis pathways is desired .

Anticancer Potential

Research indicates that compounds structurally similar to this compound exhibit promising anticancer properties. For example:

  • Induction of Apoptosis : Studies have shown that modifications of COX-2 inhibitors lead to the induction of apoptosis in prostate cancer cells by targeting key signaling molecules like Akt and ERK2 . This suggests that this compound could potentially exhibit similar effects.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2,5-dimethoxyphenyl)-N’-[(E)-3-(2-thienyl)-2-propenoyl]thioureaContains a thiourea groupAnticancer activity through apoptosis induction
N-(2,5-dimethoxyphenyl)-2-(2-thienyl)acetamideAcetamide instead of carboxamidePotential enzyme inhibition

This compound stands out due to its specific structural arrangement that may confer distinct biological activities compared to these analogs.

Case Studies and Research Findings

  • Cell Viability and Apoptosis Assays : In vitro studies using human prostate cancer PC-3 cells demonstrated that modifications to compounds similar to this compound can significantly reduce cell viability and induce apoptosis via Akt/ERK signaling pathways .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions using coupling agents like EDCI and catalysts like DMAP. This synthetic approach not only ensures high yield but also allows for further modifications that can enhance biological activity.

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